molecular formula C37H72O2 B12670324 Tetratriacontyl acrylate CAS No. 94138-85-9

Tetratriacontyl acrylate

Cat. No.: B12670324
CAS No.: 94138-85-9
M. Wt: 549.0 g/mol
InChI Key: IHKUWVHBYSSFMD-UHFFFAOYSA-N
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Description

Tetratriacontyl acrylate is a chemical compound with the molecular formula C37H72O2 and a molecular weight of 548.9664 g/mol . It is an ester formed from acrylic acid and tetratriacontanol, characterized by a long aliphatic chain. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetratriacontyl acrylate can be synthesized through the esterification of acrylic acid with tetratriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tetratriacontanol in the presence of a catalyst, under controlled temperature and pressure conditions. Continuous flow processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetratriacontyl acrylate undergoes various chemical reactions, including:

    Esterification: Formation of esters through the reaction with alcohols.

    Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Polymerization: Formation of polymers through free radical polymerization.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), controlled temperature.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Acrylic acid and tetratriacontanol.

    Polymerization: Poly(this compound).

Scientific Research Applications

Tetratriacontyl acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetratriacontyl acrylate involves its ability to form polymers through free radical polymerization. The long aliphatic chain provides flexibility and hydrophobicity to the resulting polymers, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Octadecyl acrylate: Similar in structure but with a shorter aliphatic chain.

    Hexadecyl acrylate: Another similar compound with a shorter chain length.

    Dodecyl acrylate: Also similar but with a significantly shorter chain.

Uniqueness

Tetratriacontyl acrylate is unique due to its long aliphatic chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. These properties make it particularly useful in applications requiring durable and water-resistant materials .

Properties

CAS No.

94138-85-9

Molecular Formula

C37H72O2

Molecular Weight

549.0 g/mol

IUPAC Name

tetratriacontyl prop-2-enoate

InChI

InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3

InChI Key

IHKUWVHBYSSFMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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